molecular formula C18H16Cl2N2O2S2 B12022352 2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 585563-60-6

2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12022352
CAS No.: 585563-60-6
M. Wt: 427.4 g/mol
InChI Key: NPAMXUFBXMBAQT-UHFFFAOYSA-N
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Description

2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps. One effective method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in 63-71% yields. The reaction conditions typically involve the use of palladium catalysts and carbon monoxide under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Pd-catalyzed carbonylation method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 3,4-dichlorophenyl group enhances its antimicrobial and anticancer activities compared to other similar compounds .

Properties

CAS No.

585563-60-6

Molecular Formula

C18H16Cl2N2O2S2

Molecular Weight

427.4 g/mol

IUPAC Name

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16Cl2N2O2S2/c1-4-22-17(24)15-9(2)10(3)26-16(15)21-18(22)25-8-14(23)11-5-6-12(19)13(20)7-11/h5-7H,4,8H2,1-3H3

InChI Key

NPAMXUFBXMBAQT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC(=C(C=C3)Cl)Cl)SC(=C2C)C

Origin of Product

United States

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